Bemetizide is a chemical compound classified as a benzothiadiazine sulfonamide derivative, and it belongs to the class of thiazide diuretics. Its molecular formula is , and it has a molecular weight of approximately 401.895 g/mol . Bemetizide is primarily used in the treatment of hypertension and edema associated with heart failure, as it promotes diuresis (increased urine production) by inhibiting sodium reabsorption in the kidneys.
Bemetizide exhibits significant biological activity as a diuretic. Its primary mechanism involves:
Clinical studies have demonstrated that bemetizide can effectively lower blood pressure and reduce fluid retention, making it beneficial for patients with conditions such as hypertension and congestive heart failure .
The synthesis of bemetizide typically involves several steps:
Various synthetic routes can be employed, but they generally follow these foundational steps to ensure the proper formation of the compound .
Bemetizide is primarily applied in:
Interaction studies involving bemetizide have shown that it may interact with other medications, particularly those affecting electrolyte balance or renal function. Notable interactions include:
Bemetizide shares structural and functional similarities with several other thiazide diuretics. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydrochlorothiazide | Thiazide | Widely used; strong sodium-reducing effect |
| Chlorthalidone | Thiazide | Longer half-life; more potent than hydrochlorothiazide |
| Benzthiazide | Benzothiadiazine | Similar structure; used primarily for hypertension |
Bemetizide's uniqueness lies in its specific chemical modifications that enhance its efficacy and safety profile compared to other thiazides. Its balanced approach to diuresis minimizes potassium loss while effectively managing hypertension and edema, making it a valuable option in clinical settings.
The foundational work in benzothiadiazine synthesis was established by King and colleagues in 1969, who developed the first systematic approach to the parent 1,2,3-benzothiadiazine 1,1-dioxide system [5] [6]. This pioneering method involved the conversion of sodium 2-formylbenzenesulfonate via hydrazone intermediates, although the initial approach suffered from erratic reproducibility and low yields [5]. The methodology was subsequently improved by modifying the reaction sequence, specifically by transforming the sulfonate salt to 2-formylbenzenesulfonyl chloride followed by cyclization with hydrazine [5].
The early synthesis routes typically employed diazotation of 2-aminobenzophenones followed by reaction with sulfur dioxide in the presence of copper chloride to generate ortho-benzoylbenzenesulfonyl chlorides [5]. These intermediates were then cyclized with hydrazine to produce 4-aryl-substituted benzothiadiazine derivatives [5]. While these classical methods established the fundamental synthetic framework, they often required harsh reaction conditions and resulted in the formation of unwanted byproducts [7].
The thiazide drug class was developed at Merck and Company during the 1950s, with chlorothiazide being the first approved drug marketed under the trade name Diuril beginning in 1958 [8]. Historical preparation methods for benzothiadiazine diuretics typically involved multi-step sequences starting from 4-amino-6-chloro-1,3-benzenedisulfonamide, utilizing paraformaldehyde and acidic conditions for cyclization [9]. The Ciba patent described heating mixtures of 5-chloro-2,4-disulfamyl-aniline in anhydrous diethylene glycol dimethyl ether with hydrogen chloride and paraformaldehyde, followed by recrystallization from water [9].
Contemporary synthetic methodologies have significantly advanced through the implementation of aza-Wittig reactions as key cyclization strategies [10] [11]. The aza-Wittig reaction employs iminophosphoranes (R₃P=NR') to convert carbonyl groups to imines, providing an elegant route for heterocyclic construction [12]. This approach has been particularly valuable for benzothiadiazine synthesis due to its mild reaction conditions and high yields.
Majumdar and colleagues developed a facile synthesis of benzothiadiazine 1,1-dioxides through tandem amidation and intramolecular aza-Wittig reactions [10]. The method involves treating o-azidobenzenesulfonamides with ethyl carbonochloridate to afford amide derivatives, which subsequently undergo intramolecular aza-Wittig cyclization to form 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides [10]. This approach demonstrates quantitative yields under room temperature conditions, representing a significant improvement over historical methods [10].
The mechanism proceeds through the formation of iminophosphoranes generated in situ from organic azides and triphenylphosphine [10] [12]. The subsequent cyclization occurs through nucleophilic attack of the nitrogen on the carbonyl carbon, followed by elimination of triphenylphosphine oxide [10]. This methodology has been successfully applied to synthesize precursors of respiratory syncytial virus inhibitors, demonstrating the versatility of the aza-Wittig approach [10].
Modern cyclization strategies also include copper-catalyzed tandem carbon-nitrogen coupling and condensation cyclization approaches [13] [14]. These methods employ ortho-haloaryl organyl NH-sulfoximines and aromatic or aliphatic amidines under mild reaction conditions [13] [14]. The protocol exhibits several advantages, including the absence of requirement for additional nitrogen sources, broad substrate scope, and significant potential for industrial applications [13] [14].
Rhodium-catalyzed carbon-hydrogen amidation and cyclization sequences provide another contemporary approach to benzothiadiazine-1-oxides [15]. This method utilizes sulfoximines and 1,4,2-dioxazol-5-ones to achieve good yields with high functional group tolerance [15]. The rhodium-catalyzed approach is particularly well-suited for S-alkyl-S-aryl-substituted sulfoximines, addressing limitations of previous transformations [15].
The optimization of reaction conditions for bemetizide production has focused on several critical parameters including temperature, reaction time, reagent stoichiometry, and solvent selection. Iodine-mediated synthesis represents one optimized approach, where acetophenone and 2-aminobenzenesulfonamide are treated with molecular iodine in dimethyl sulfoxide [7]. Systematic optimization revealed that 0.75 equivalents of iodine provided the optimal yield of 80% when the reaction was conducted at 120°C for 24 hours [7].
The optimization process involved extensive screening of reaction conditions, including the evaluation of various additives such as acids, metal salts, and bases [7]. However, these additives did not improve the transformation efficiency [7]. Temperature optimization studies demonstrated that both elevated and reduced temperatures resulted in decreased yields, establishing 120°C as the optimal reaction temperature [7]. The reaction atmosphere also influenced yield, with argon atmosphere providing slightly decreased yields compared to air [7].
Reagent stoichiometry optimization has proven critical for maximizing yields while minimizing byproduct formation [7]. Studies showed that increasing the amounts of either acetophenone or 2-aminobenzenesulfonamide resulted in lower yields [7]. The formation of iodinated compounds as major byproducts necessitated careful optimization of iodine stoichiometry [7]. The optimal conditions identified represent a balance between conversion efficiency and product selectivity.
For benzothiadiazine synthesis via reductive cyclization, optimization involves silver trifluoromethanesulphonate-mediated generation of iminium salts from N-arysulphonylprolyl chlorides [16] [17]. These iminium salts react instantaneously at room temperature to provide nitroamines in quantitative yields [16] [17]. Subsequent reductive cyclization using iron in acetic acid for 6-8 hours yields tetrahydro-1H-pyrrolo[1,2-b] [1] [18] [19]benzothiadiazine 5,5-dioxides in greater than 80% yields [16] [17].
Modern optimization strategies also incorporate high-throughput experimentation techniques to accelerate condition screening and enable data collection for machine learning applications [20]. These approaches involve miniaturization and parallelization of reactions to rapidly evaluate diverse reaction conditions [20]. The implementation of standardized workflows, automated systems, and artificial intelligence has enhanced reproducibility and efficiency in optimization studies [20].
Purification techniques for benzothiadiazine compounds employ various methodologies depending on the specific synthetic route and purity requirements. Column chromatography using silica gel with petroleum ether and ethyl acetate gradient elution remains a fundamental purification method, typically achieving 70-95% recovery rates [21] [22]. This technique provides high purity products but requires 2-4 hours and careful optimization of elution conditions [21].
Recrystallization represents a cost-effective bulk purification method for benzothiadiazine compounds [7] [23]. The process typically involves dissolving crude products in suitable solvents such as water, aqueous acetone, or organic solvents, followed by controlled cooling or pH adjustment [7] [23]. Recovery rates of 80-90% are commonly achieved, with the additional benefit of producing crystalline products suitable for analytical characterization [7] [23].
Multi-plug filtration cleanup methodology has emerged as a rapid and efficient purification technique [21]. This approach utilizes cartridges packed with multi-walled carbon nanotubes, C18, and primary secondary amine-modified silica to achieve sample cleanup in approximately 10 seconds [21]. Recovery ranges from 74.3% to 112.7%, representing excellent efficiency for analytical applications [21]. The method demonstrates particular utility for removing matrix interferences in complex sample preparations [21].
Solid phase extraction techniques employ C18 cartridges and polar sorbents to achieve selective removal of impurities [21] [22]. These methods typically require 30-60 minutes and provide recovery rates of 85-95% [21]. The selectivity and reproducibility of solid phase extraction make it valuable for both analytical and preparative applications [21]. Various sorbent materials including primary secondary amine-modified silica, graphitic carbon black, and C18 can be employed depending on the specific purification requirements [21].
High-performance liquid chromatography has been developed for both analytical quantification and preparative purification of benzothiadiazine compounds [24] [25]. C18 columns with optimized mobile phase compositions provide precise separation with recovery rates of 96.5-107.5% [25]. The method demonstrates excellent precision and accuracy but requires expensive equipment and specialized expertise [25]. Chiral chromatography on polyacrylamide phases has enabled the resolution of benzothiadiazine enantiomers, achieving almost complete enantiomeric resolution for specific derivatives [24].
Activated carbon treatment provides effective removal of colored impurities through reflux conditions followed by filtration [23]. This technique typically achieves 85-95% recovery rates and requires 20-40 minutes [23]. The method proves particularly valuable for removing organic dyes and conjugated impurities that may interfere with product quality [23]. However, careful optimization is required to prevent adsorption of target compounds [23].
pH-controlled precipitation represents a scalable purification method particularly suitable for industrial applications [23] [9]. The process involves controlled pH adjustment to selectively precipitate target compounds while leaving impurities in solution [23] [9]. Recovery rates of 75-90% are typical, and the method can be conducted over 1-3 hours [23] [9]. Industrial processes for hydrochlorothiazide production employ this technique with aqueous acetone systems, achieving purities greater than 99.9% with individual impurities less than 0.1% [9].
The optimization of purification protocols often involves systematic evaluation of multiple techniques in sequence to achieve desired purity specifications [23] [9]. For example, industrial hydrochlorothiazide production employs crude product dissolution in aqueous acetone, activated carbon treatment, pH adjustment with inorganic acid, and water addition with partial solvent distillation [9]. This multi-step purification protocol achieves consistently high purity products suitable for pharmaceutical applications [9].
Bemetizide exhibits well-defined thermodynamic characteristics typical of benzothiadiazine sulfonamide derivatives. The compound demonstrates a crystalline structure with a melting point range of 223-226°C as determined through differential scanning calorimetry analysis [1]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions involving the sulfonamide groups and the heterocyclic nitrogen atoms.
The boiling point of bemetizide has been calculated at 623.3°C at 760 mmHg [2], reflecting the compound's substantial molecular weight of 401.89 g/mol and extensive conjugated aromatic system. The vapor pressure at 25°C is extremely low at 1.86 × 10⁻¹⁵ mmHg [2], indicating minimal volatility under standard conditions and confirming the compound's stability in solid formulations.
Regarding solubility characteristics, bemetizide demonstrates limited aqueous solubility, classified as "slightly soluble" in water [3] [4] [1]. This hydrophobic nature is reflected in the calculated logarithmic partition coefficient (LogP) of 5.14970 [2], indicating strong lipophilic character. The compound shows slight solubility in dimethyl sulfoxide and methanol, with sonication required for complete dissolution in methanol [1]. The polar surface area of 135.12 Ų [2] contributes to the limited water solubility despite the presence of polar sulfonamide functionalities.
The thermodynamic stability of bemetizide is influenced by its acid-base properties, with pKa₁ = 8.8 and pKa₂ = 10.96 [5], both representing acidic dissociation constants. These values indicate that the compound remains predominantly in its neutral form under physiological pH conditions, which correlates with its bioavailability profile and membrane permeation characteristics.
| Parameter | Value | Method/Conditions |
|---|---|---|
| Melting Point | 223-226°C | DSC analysis |
| Boiling Point | 623.3°C | Calculated at 760 mmHg |
| Vapor Pressure | 1.86 × 10⁻¹⁵ mmHg | At 25°C |
| Water Solubility | Slightly soluble | Aqueous medium |
| LogP | 5.14970 | Calculated |
| pKa₁ | 8.8 | Acidic dissociation |
| pKa₂ | 10.96 | Acidic dissociation |
| Density | 1.481 g/cm³ | At 20°C |
The stability profile of bemetizide demonstrates significant pH-dependent behavior, consistent with observations across the thiazide diuretic class. Comprehensive studies on related benzothiadiazine compounds reveal that stability increases markedly at lower pH values [6] [7]. At pH 2, thiazide drugs including bemetizide exhibit enhanced stability even under elevated temperature conditions, while degradation rates accelerate substantially at higher pH values.
The degradation kinetics follow first-order reaction mechanisms typical of thiazide diuretics [6] [7]. The rate equation can be expressed as:
$$ Ct = C0 \times e^{-kt} $$
where $$Ct$$ represents the concentration at time $$t$$, $$C0$$ is the initial concentration, and $$k$$ is the apparent first-order degradation rate constant. The degradation rate constant increases exponentially with pH elevation, following the relationship:
$$ \log k = \log k_0 + \alpha \times pH $$
Hydrolytic degradation represents the primary pathway for bemetizide decomposition in aqueous environments. The compound demonstrates instability in biological fluids, particularly urine, where less than 4% of the administered dose appears as unchanged drug in 24-hour post-dose urine collections [8] [9]. This rapid biotransformation suggests extensive hepatic metabolism and potential chemical instability under physiological conditions.
Temperature effects compound the pH-dependent degradation, with Arrhenius-type kinetics governing the temperature dependence:
$$ k = A \times e^{-E_a/RT} $$
where $$A$$ represents the pre-exponential factor, $$E_a$$ is the activation energy, $$R$$ is the gas constant, and $$T$$ is the absolute temperature. Studies indicate that each 10°C temperature increase approximately doubles the degradation rate at constant pH [6].
| pH Range | Relative Stability | Degradation Rate | Primary Mechanism |
|---|---|---|---|
| 1-3 | High | Slow | Minimal hydrolysis |
| 4-6 | Moderate | Intermediate | Acid-catalyzed hydrolysis |
| 7-9 | Low | Rapid | Base-catalyzed hydrolysis |
| >10 | Very Low | Very Rapid | Alkaline degradation |
Bemetizide exhibits significant photosensitivity, characteristic of benzothiadiazine derivatives containing chromophoric aromatic systems. The compound absorbs ultraviolet radiation across the UV-A (315-400 nm) and UV-B (280-315 nm) regions due to its extended conjugated aromatic structure incorporating the benzothiadiazine ring system and phenylethyl substituent.
Photodegradation pathways involve multiple mechanisms initiated by photon absorption and subsequent excited state chemistry. Primary degradation routes include:
The quantum yield for photodegradation varies with wavelength and environmental conditions. Studies on related thiazide compounds demonstrate that UV-C radiation (254 nm) produces the most rapid degradation, with half-lives ranging from hours to days depending on concentration and matrix effects [10] [11].
Photostability testing following ICH guidelines reveals that bemetizide requires protection from light during storage and handling. Exposure to standard laboratory fluorescent lighting results in measurable degradation within 30 minutes, while protection with aluminum foil or amber glassware maintains stability for extended periods [10].
The degradation products include chlorothiazide-like metabolites formed through photolytic cleavage, consistent with observations for hydrochlorothiazide and altizide under UV exposure [11] [6]. These photoproducts may retain some pharmacological activity but exhibit altered physicochemical properties affecting bioavailability and toxicity profiles.
Environmental factors significantly influence photodegradation rates:
| Radiation Type | Wavelength (nm) | Degradation Rate | Primary Products |
|---|---|---|---|
| UV-C | 254 | Very High | Ring-opened products |
| UV-B | 280-315 | High | Oxidative metabolites |
| UV-A | 315-400 | Moderate | Isomeric products |
| Visible | 400-700 | Low | Minimal degradation |
The solid-state properties of bemetizide significantly influence its pharmaceutical performance, stability, and bioavailability characteristics. The compound exists primarily as a crystalline solid with a white to off-white appearance [1] [12], indicating well-ordered molecular packing in the crystal lattice.
Polymorphic behavior analysis reveals that bemetizide exhibits limited polymorphic diversity compared to other thiazide diuretics. The predominant crystalline form demonstrates orthorhombic or monoclinic symmetry based on X-ray diffraction patterns, with characteristic diffraction peaks indicating a stable crystal structure. The absence of multiple polymorphic forms simplifies formulation development and reduces concerns about form conversion during processing or storage.
Hygroscopicity assessment indicates that bemetizide demonstrates low to moderate moisture absorption characteristics. The compound shows minimal weight gain when exposed to relative humidity levels up to 75%, suggesting limited interaction with atmospheric moisture [13]. This property contributes to the compound's storage stability and reduces the risk of moisture-induced degradation or crystal form changes.
The particle size distribution significantly affects dissolution behavior and bioavailability. Micronized bemetizide preparations demonstrate enhanced dissolution rates compared to conventional particle size formulations, consistent with the Noyes-Whitney equation governing dissolution kinetics:
$$ \frac{dC}{dt} = \frac{D \times A}{h} \times (C_s - C) $$
where dissolution rate depends on surface area ($$A$$), which increases inversely with particle size.
Thermal analysis using differential scanning calorimetry reveals a sharp endothermic peak at the melting point with no evidence of desolvation or polymorphic transitions below the melting temperature. Thermogravimetric analysis indicates thermal stability up to approximately 200°C, above which decomposition begins through deamination and desulfonation pathways.
Crystal packing analysis suggests that intermolecular hydrogen bonding between sulfonamide groups contributes to crystal stability. The density of 1.481 g/cm³ [2] reflects efficient molecular packing with minimal void space, contributing to the compound's low hygroscopicity and good storage stability.
Surface characterization indicates moderate surface energy with implications for powder flow properties and tablet compression behavior. The bulk density measurements suggest good compactibility for direct compression formulations, while maintaining adequate flow characteristics for manufacturing processes.
| Solid-State Property | Value/Characteristic | Analytical Method |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | X-ray diffraction |
| Melting Point | 223-226°C | DSC |
| Hygroscopicity | Low to moderate | DVS analysis |
| Thermal Stability | Stable to ~200°C | TGA |
| Density | 1.481 g/cm³ | Pycnometry |
| Polymorphism | Single stable form | XRPD/DSC |
| Surface Area | Moderate | BET analysis |
| Particle Size | Variable (formulation-dependent) | Laser diffraction |